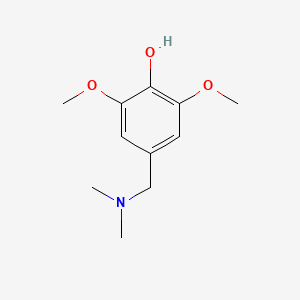

4-((Dimethylamino)methyl)-2,6-dimethoxyphenol

Beschreibung

Contextual Significance within Phenolic Mannich Base Chemistry

Phenolic Mannich bases are a well-established and significant class of compounds in organic and medicinal chemistry. They are synthesized through the Mannich reaction, a three-component condensation involving a phenol (B47542), formaldehyde (B43269), and a primary or secondary amine. The resulting aminomethylated phenols exhibit a wide range of biological activities and serve as versatile intermediates in organic synthesis.

The significance of 4-((Dimethylamino)methyl)-2,6-dimethoxyphenol within this class stems from its specific substitution pattern. The presence of two methoxy (B1213986) groups ortho to the hydroxyl group influences the electronic and steric environment of the phenol ring, which can in turn affect its reactivity and biological properties. The dimethylamino group, a common feature in many biologically active molecules, imparts basicity and can influence the compound's solubility and ability to interact with biological targets. The study of this particular molecule provides a valuable case study for understanding the structure-activity relationships within the broader family of phenolic Mannich bases.

Historical Perspective on Related Chemical Entities and Structural Analogues in Academic Literature

The history of this compound is intrinsically linked to the development of the Mannich reaction itself, which has been a cornerstone of organic synthesis for over a century. Research into phenolic Mannich bases has historically been driven by the quest for new therapeutic agents. Early work focused on the synthesis and exploration of the chemical space of these compounds, with numerous variations of the phenolic, aldehyde, and amine components being investigated.

Structural analogues of this compound have been reported in the academic literature, often in the context of broader studies on the synthesis and properties of Mannich bases. For instance, research on Mannich bases derived from 2,6-disubstituted phenols has been conducted to explore the impact of steric hindrance on the course of the Mannich reaction. Similarly, studies on Mannich bases of other guaiacol (B22219) and syringol derivatives have provided insights into the potential applications of these compounds. The investigation of these related structures has laid the groundwork for a more detailed understanding of the specific properties that this compound might possess.

Current Research Landscape and Unaddressed Fundamental Questions

A review of the current academic literature reveals that while the general class of phenolic Mannich bases is a subject of ongoing research, specific and in-depth studies focused exclusively on this compound are limited. Much of the available information is in the form of database entries and supplier specifications, rather than peer-reviewed research articles detailing its synthesis, characterization, and potential applications.

This gap in the literature gives rise to several unaddressed fundamental questions:

Optimal Synthetic Routes: While the synthesis can be presumed to proceed via the Mannich reaction of 2,6-dimethoxyphenol (B48157), detailed studies on reaction optimization, yield, and purification methods for this specific compound are not readily available.

Detailed Spectroscopic and Structural Characterization: Although basic spectral data are referenced in databases, a comprehensive analysis and interpretation of its NMR, IR, and mass spectra in the academic literature is lacking. This detailed characterization is crucial for confirming its structure and understanding its chemical behavior.

Physicochemical Properties: Experimentally determined values for key physicochemical properties such as pKa, solubility, and lipophilicity are not well-documented. These properties are essential for predicting its behavior in various chemical and biological systems.

Biological Activity Profile: There is a notable absence of published research investigating the specific biological activities of this compound. Its structural similarity to other bioactive Mannich bases suggests potential for various pharmacological effects, but this remains to be experimentally verified.

Reactivity and Application as a Synthetic Intermediate: The potential of this compound as a building block in the synthesis of more complex molecules has not been explored in detail. The interplay of its functional groups could offer unique synthetic opportunities.

Scope and Objectives for Comprehensive Academic Inquiry

A comprehensive academic inquiry into this compound would aim to address the aforementioned gaps in knowledge. The primary objectives of such research would be to:

Develop and optimize a reliable synthetic protocol for the preparation of this compound with high yield and purity.

Perform a thorough spectroscopic characterization of the compound, including detailed analysis of its 1H NMR, 13C NMR, FT-IR, and mass spectra, to provide a definitive structural confirmation and a reference for future studies.

Experimentally determine its key physicochemical properties , such as its acid dissociation constant (pKa), octanol-water partition coefficient (logP), and solubility in various solvents.

Conduct a systematic screening of its biological activities , including but not limited to its potential as an antimicrobial, antioxidant, or enzyme-inhibiting agent, based on the known properties of related phenolic Mannich bases.

Investigate its reactivity and explore its potential as a versatile intermediate in organic synthesis for the construction of novel molecular architectures.

By pursuing these objectives, the scientific community can build a robust body of knowledge around this compound, moving it from a relatively obscure chemical entity to a well-characterized compound with potentially valuable properties and applications.

Data Tables

The following tables provide a summary of the known and predicted properties of this compound. It is important to note that some of these data are computationally predicted and await experimental verification.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 39667-14-6 | PubChem |

| Molecular Formula | C₁₁H₁₇NO₃ | PubChem |

| Molecular Weight | 211.26 g/mol | PubChem |

| Canonical SMILES | CN(C)CC1=CC(=C(C(=C1)OC)O)OC | PubChem |

| InChIKey | BUUOTZKSGGVVAY-UHFFFAOYSA-N | PubChem |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Melting Point | 78-80 °C | Chemical Supplier Data |

| Boiling Point | 301.5 ± 37.0 °C | Chemical Supplier Data |

| pKa | 9.92 ± 0.36 | Chemical Supplier Data |

| LogP | 1.3 | PubChem (Computed) |

| Topological Polar Surface Area | 41.9 Ų | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

Table 3: Spectroscopic Data References

| Spectroscopic Technique | Availability | Source |

| GC-MS | Data available | PubChem nih.gov |

| IR Spectroscopy | Data available | PubChem nih.gov |

| ¹H NMR | Data not explicitly available in searched literature | - |

| ¹³C NMR | Data not explicitly available in searched literature | - |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(dimethylamino)methyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-12(2)7-8-5-9(14-3)11(13)10(6-8)15-4/h5-6,13H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUOTZKSGGVVAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=C(C(=C1)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Pathways to 4-((Dimethylamino)methyl)-2,6-dimethoxyphenol

The synthesis of this compound is predominantly achieved through the Mannich reaction, a robust and versatile method for the aminoalkylation of acidic protons. wikipedia.org This multi-component reaction is highly valued in organic synthesis for its efficiency in forming new carbon-carbon bonds. beilstein-journals.org

Classical Mannich Reaction Approaches and Mechanistic Variants

The classical approach to synthesizing this compound involves a one-pot, three-component condensation. This reaction utilizes an active hydrogen compound (2,6-dimethoxyphenol), an aldehyde (formaldehyde), and a secondary amine (dimethylamine). wikipedia.orgbeilstein-journals.org

The reaction mechanism begins with the formation of an electrophilic iminium ion, also known as a Schiff base, from the reaction between dimethylamine (B145610) and formaldehyde (B43269). wikipedia.orgscitepress.org The electron-rich aromatic ring of 2,6-dimethoxyphenol (B48157) then acts as a nucleophile, attacking the iminium ion. This electrophilic addition to the phenol (B47542), followed by re-aromatization, yields the final β-amino-carbonyl compound, in this case, the Mannich base this compound. wikipedia.org

An alternative mechanistic variant proposed for similar phenolic systems involves the formation of an ortho-quinone methide (o-QM) intermediate. beilstein-journals.org In this pathway, the phenol and aldehyde first react to generate the highly reactive o-QM. This intermediate is then trapped by the nucleophilic amine in the subsequent step to form the final product. beilstein-journals.org

Advanced and Novel Synthetic Strategies

While the classical Mannich reaction remains the cornerstone for the synthesis of this compound, modern synthetic chemistry continually seeks to improve upon traditional methods. Advanced strategies often focus on enhancing reaction efficiency, reducing environmental impact, and simplifying purification processes. Although specific literature on novel strategies for this compound is limited, general advancements in organic synthesis are applicable. These can include the use of microwave irradiation to accelerate reaction times and improve yields, as demonstrated in other multi-component reactions. researchgate.net Furthermore, the development of novel catalytic systems, including organocatalysts, could offer pathways to stereoselective Mannich reactions if chiral precursors were used. wikipedia.org Another advanced approach involves the enzymatic modification of phenols like 2,6-dimethoxyphenol using enzymes such as laccase, though this has primarily been explored for creating antioxidant dimers rather than Mannich bases. researchgate.net

Precursor Chemistry and Starting Material Optimization

The successful synthesis of this compound is critically dependent on the quality and form of its three primary precursors.

2,6-Dimethoxyphenol (Syringol): This is the core structure providing the phenolic ring. A high-purity starting material is essential for clean reactions and high yields. One reported synthetic route to 2,6-dimethoxyphenol involves the methylation of pyrogallic acid with dimethyl carbonate, which can produce the precursor with 99% purity. google.com

Formaldehyde: This one-carbon electrophile is a key component. It is commonly used as a 37-40% aqueous solution known as formalin. scitepress.org However, a significant optimization involves the use of paraformaldehyde, a solid polymer of formaldehyde. google.com Paraformaldehyde can be depolymerized in situ, avoiding the large volumes of water associated with formalin, which simplifies workup and reduces aqueous waste. google.com

Dimethylamine: This secondary amine provides the dimethylamino moiety. It is typically supplied as a 40% aqueous solution for use in the Mannich reaction. scitepress.orgusu.ac.id

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction parameters such as solvent, temperature, and reaction time is crucial for maximizing the yield and purity of the final product. Academic studies on the synthesis of structurally similar aminomethylated phenols provide valuable insights into effective conditions. For instance, the Mannich reaction with eugenol, a related phenol, has been shown to produce high yields under different reflux conditions, highlighting the impact of solvent choice and temperature. scitepress.orgusu.ac.id A reaction performed in ethanol (B145695) at 78°C was completed in 90 minutes with an 86.39% yield, while a reaction in n-heptane at 98-100°C required 10 hours to achieve an 83% yield. scitepress.orgusu.ac.id

The table below summarizes reaction conditions from analogous syntheses, demonstrating the range of parameters explored in academic settings.

| Precursor Phenol | Amine | Aldehyde Source | Solvent | Temperature | Time | Yield (%) | Reference |

| Eugenol | Dimethylamine (40% aq.) | Formaldehyde (37% aq.) | Ethanol | 78°C (Reflux) | 90 min | 86.39 | scitepress.org |

| Eugenol | Dimethylamine (40% aq.) | Formaldehyde (37% aq.) | n-Heptane | 98-100°C (Reflux) | 10 h | 83.00 | usu.ac.id |

| Phenol | Dimethylamine (aq.) | Paraformaldehyde | (Not specified) | 30-100°C | 1-4 h | (Not specified) | google.com |

These findings underscore the importance of empirical optimization for each specific substrate to achieve the desired efficiency and yield.

Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound via the Mannich reaction inherently aligns with several principles of green chemistry.

Atom and Step Economy: As a one-pot, multi-component reaction, the Mannich reaction is highly efficient, combining three starting materials into a single product in one synthetic operation. beilstein-journals.org This reduces the number of synthetic steps, minimizes the need for isolating intermediates, and decreases solvent and energy consumption.

Waste Reduction: A key green modification to the classical procedure is the substitution of aqueous formaldehyde (formalin) with paraformaldehyde. google.com This approach significantly reduces the amount of wastewater generated, a common issue in traditional Mannich reactions, thus lowering the environmental impact and simplifying product purification. google.com

Use of Safer Solvents: While solvents like n-heptane have been used, ethanol is also an effective and greener solvent choice. scitepress.orgusu.ac.id The ongoing development of greener solvents, such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), offers further opportunities to replace traditional volatile organic compounds (VOCs) in synthetic protocols. mdpi.com

By focusing on these principles, the synthesis can be designed to be not only efficient but also more environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity, participating in acid-base chemistry and directing the course of electrophilic aromatic substitution.

The hydroxyl group imparts acidic character to the molecule, allowing it to donate a proton. The acidity of phenols is influenced by the nature of the substituents on the aromatic ring. In 4-((dimethylamino)methyl)-2,6-dimethoxyphenol, the presence of two electron-donating methoxy (B1213986) groups at the ortho positions increases the electron density on the phenoxide oxygen, which is expected to decrease its acidity compared to unsubstituted phenol (B47542).

Conversely, the dimethylaminomethyl group at the para position contains a basic nitrogen atom, which can accept a proton. This raises the possibility of intramolecular proton transfer, forming a zwitterionic species, although the equilibrium for such a process in nonpolar solvents typically lies far to the left. In aqueous solutions, the proton transfer processes are in equilibrium with the solvent, and the apparent acidity constant (pKa) reflects the net result of these interactions. The transfer of a proton from the phenolic hydroxyl is often the initial step in many of its reactions, including its role as an antioxidant where proton-coupled electron transfer is a key mechanism. nih.gov

The process can be summarized by the following equilibrium:

Where 'B' can be a solvent molecule or the internal dimethylamino group.

The phenolic hydroxyl group and the two methoxy groups are strong activating groups for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. quora.com In this compound, the para position is already substituted. The methoxy groups at positions 2 and 6, along with the hydroxyl group at position 1, strongly activate the ring.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile (E⁺) on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lkouniv.ac.inmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring.

Due to the substitution pattern of this compound, the available positions for electrophilic attack are at carbons 3 and 5. The powerful activating effect of the hydroxyl and methoxy groups makes the ring highly nucleophilic, and reactions often proceed under milder conditions than those required for benzene (B151609). chemistrysteps.com Common EAS reactions for phenols include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. fiveable.memasterorganicchemistry.com Given the high activation of the ring, controlling the reaction to achieve mono-substitution can be challenging, and polysubstitution is a common outcome in many phenol reactions. libretexts.org

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position on Ring | Activating/Deactivating | Ortho/Para/Meta Directing |

|---|---|---|---|

| -OH (Hydroxyl) | 1 | Strongly Activating | Ortho, Para |

| -OCH₃ (Methoxy) | 2, 6 | Strongly Activating | Ortho, Para |

| -CH₂N(CH₃)₂ | 4 | Activating | Ortho, Para |

Reactivity of the Dimethylaminomethyl Side Chain

The dimethylaminomethyl group at the para position introduces unique reaction pathways, primarily involving elimination and substitution reactions.

Phenolic compounds bearing an aminomethyl group, known as Mannich bases, are known to undergo thermal or base-catalyzed elimination of the amine to form highly reactive intermediates called quinone methides. nih.gov In the case of this compound, the elimination of dimethylamine (B145610) would lead to the formation of a para-quinone methide. However, the term ortho-quinone methide is more commonly associated with elimination from an ortho-substituted phenol.

The general mechanism involves the deprotonation of the phenolic hydroxyl group, followed by the expulsion of the dimethylamino group to form the transient quinone methide. escholarship.org This intermediate is a Michael acceptor and can be trapped by various nucleophiles. nih.gov This reactivity is a cornerstone of the synthetic utility of phenolic Mannich bases. The formation of these intermediates is a key step in the biosynthesis of several natural products and has been exploited in various synthetic strategies. nih.gov

The dimethylaminomethyl group itself is generally a poor leaving group for nucleophilic substitution. However, its reactivity can be enhanced by quaternization of the nitrogen atom, for example, by reaction with an alkyl halide like methyl iodide. This converts the dimethylamino group into a trimethylammonium salt, which is a much better leaving group. Subsequent attack by a nucleophile can then displace the trimethylamine.

Another possibility is nucleophilic aromatic substitution (SNAr), but this typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the intermediate Meisenheimer complex. pressbooks.publibretexts.org Since this compound contains only electron-donating groups, the SNAr pathway is highly unlikely under normal conditions. Therefore, nucleophilic displacement reactions are more likely to occur at the benzylic carbon of the side chain after activation.

Redox Chemistry and Associated Electron Transfer Mechanisms

Phenols are effective reducing agents and can undergo oxidation through various electron transfer mechanisms. The oxidation of phenols typically generates phenoxyl radicals, which can then undergo further reactions such as dimerization or polymerization. scispace.comuc.pt The redox potential of a phenol is highly dependent on the substituents on the aromatic ring.

The electron-donating hydroxyl, methoxy, and dimethylaminomethyl groups in this compound increase the electron density of the aromatic ring, making it easier to oxidize compared to unsubstituted phenol. This means it will have a lower oxidation potential. rsc.org

The oxidation of phenols can proceed through different pathways, including:

Electron Transfer Followed by Proton Transfer (ET-PT): An initial electron is removed to form a radical cation, which then loses a proton.

Proton Transfer Followed by Electron Transfer (PT-ET): The phenol is first deprotonated to the phenoxide, which is then oxidized.

Concerted Proton-Electron Transfer (CPET): The proton and electron are transferred in a single kinetic step. nih.gov

For many phenolic compounds, especially those capable of forming hydrogen bonds, the CPET mechanism is often favored. nih.gov The specific mechanism for this compound would likely be influenced by the reaction conditions, such as the pH and the nature of the oxidizing agent. Electrochemical studies, such as cyclic voltammetry, are powerful tools for investigating these electron transfer mechanisms and determining the redox potentials of such compounds. nih.gov

Table 2: Summary of Reaction Tendencies

| Functional Group | Reaction Type | Key Intermediates/Products | Mechanistic Notes |

|---|---|---|---|

| Phenolic Hydroxyl | Proton Transfer | Phenoxide ion | Acidity influenced by substituents. |

| Aromatic Ring | Electrophilic Substitution | Arenium ion (Sigma complex) | Highly activated at C3 and C5. |

| Dimethylaminomethyl | Elimination | Quinone Methide | Typically requires heat or base. |

| Dimethylaminomethyl | Nucleophilic Displacement | Quaternary ammonium (B1175870) salt | Requires activation of the leaving group. |

| Whole Molecule | Redox (Oxidation) | Phenoxyl radical | Lower oxidation potential than phenol due to electron-donating groups. |

Thermal and Photochemical Transformations

Due to a lack of direct studies on the thermal and photochemical transformations of this compound, its reactivity under these conditions is inferred from the well-documented behavior of structurally related compounds, namely phenolic Mannich bases and substituted methoxyphenols. The primary anticipated transformation involves the elimination of the dimethylamino group to form a reactive intermediate.

Formation of ortho-Quinone Methide:

The most probable thermal and photochemical transformation of this compound is the formation of an ortho-quinone methide intermediate through the elimination of the dimethylamine moiety. This reaction is a characteristic transformation for ortho-phenolic Mannich bases. nih.govresearchgate.net The presence of the hydroxyl group ortho to the aminomethyl substituent is crucial for this pathway. The reaction can be initiated by either heat or light, leading to the cleavage of the benzylic carbon-nitrogen bond.

The proposed mechanism involves the intramolecular transfer of the phenolic proton to the nitrogen atom of the dimethylamino group, facilitating the elimination of dimethylamine and the concurrent formation of the transient and highly reactive ortho-quinone methide. These intermediates are not typically isolated but can be trapped by various nucleophiles or undergo polymerization. nih.govacs.org

Further Transformations of the Phenolic Core:

At significantly higher temperatures, as observed in pyrolysis studies of related methoxyphenols, the 2,6-dimethoxyphenol (B48157) core of the molecule would be expected to undergo decomposition. researchgate.net The initial step in the high-temperature decomposition of methoxyphenols is often the homolytic cleavage of a methoxy C-O bond to release a methyl radical. researchgate.net This is then followed by a cascade of complex reactions, including decarbonylation and rearrangement, leading to a variety of smaller molecular fragments. researchgate.net

Photochemical rearrangements of the phenol ring itself, such as the migration of substituents, have been observed for some substituted phenols under acidic conditions upon irradiation. nih.govnih.gov However, in the case of this compound, the elimination of the aminomethyl group to form the ortho-quinone methide is expected to be a more facile and dominant process under most photochemical conditions.

The following table summarizes the anticipated transformations based on the reactivity of analogous structures.

| Transformation Type | Conditions | Probable Intermediate/Product | Mechanistic Notes |

| Deamination | Thermal or Photochemical | ortho-Quinone Methide | Elimination of dimethylamine, facilitated by the ortho-hydroxyl group. nih.govresearchgate.net |

| Demethoxylation | High Temperature (Pyrolysis) | Phenoxy radical + Methyl radical | Homolytic cleavage of the O-CH3 bond. researchgate.net |

| Rearrangement | Photochemical (acidic) | Isomeric Phenols | Potential for substituent migration on the aromatic ring, though less likely to be the primary pathway. nih.govnih.gov |

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Structural Modifications of the Dimethylaminomethyl Group

The dimethylaminomethyl group is a key functional handle for derivatization. Its tertiary amine nature allows for a range of chemical transformations.

One of the most direct modifications is quaternization , which involves the reaction of the tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. usu.ac.id This reaction transforms the neutral amine into a permanently charged cationic group, significantly altering its solubility and electrochemical properties. For instance, methylation with methyl iodide would yield the corresponding trimethylammonium iodide salt. usu.ac.id The kinetics of such quaternization reactions are influenced by the nature of the alkyl halide and the reaction temperature. d-nb.info

N-oxide formation is another important derivatization strategy. Tertiary amines can be oxidized to their corresponding N-oxides using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.gov These N-oxides are highly polar and can act as catalysts or participate in various chemical transformations. researchgate.nettcichemicals.com For example, N-methylmorpholine N-oxide (NMO) is a well-known co-oxidant in organic synthesis. wikipedia.org

The quaternary ammonium salts derived from 4-((dimethylamino)methyl)-2,6-dimethoxyphenol can undergo the Hofmann elimination reaction. wikipedia.orgmasterorganicchemistry.com This process involves the elimination of the amine to form an alkene. researchgate.net Treatment of the quaternary ammonium salt with a strong base, such as silver oxide, followed by heating, would lead to the formation of a vinyl-substituted 2,6-dimethoxyphenol (B48157) and trimethylamine. youtube.com This reaction is a useful synthetic tool for creating a vinyl group on the aromatic ring.

| Modification Strategy | Reagents | Product Type |

|---|---|---|

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

| N-Oxide Formation | H₂O₂ or mCPBA | N-Oxide |

| Hofmann Elimination | 1. Exhaustive Methylation 2. Ag₂O, Heat | Vinyl-substituted Phenol (B47542) |

Functionalization of the Phenolic Moiety

The phenolic hydroxyl group is another site for extensive functionalization, primarily through esterification and etherification reactions.

Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. organic-chemistry.org A variety of condensing agents can be employed to facilitate this reaction, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). sci-hub.stresearchgate.net The resulting esters can have a wide range of properties depending on the nature of the acyl group introduced.

Etherification involves the conversion of the phenolic hydroxyl group into an ether. This can be accomplished through Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base, is reacted with an alkyl halide. This reaction allows for the introduction of various alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

| Functionalization | Reagent Type | Resulting Functional Group |

|---|---|---|

| Esterification | Carboxylic Acid/Derivative | Ester |

| Etherification | Alkyl Halide | Ether |

Substitution Pattern Variation on the Aromatic Ring

Varying the substitution pattern on the aromatic ring of this compound allows for the synthesis of a diverse library of analogues. This can be achieved either by starting from appropriately substituted precursors or by direct modification of the aromatic ring.

The synthesis of 2,6-dimethoxyphenol itself can be achieved through the etherification of pyrogallic acid with dimethyl carbonate. google.com By starting with substituted pyrogallols, it is possible to introduce a range of substituents at the 4- and 5-positions of the aromatic ring. Subsequent Mannich reaction with dimethylamine (B145610) and formaldehyde (B43269) would then yield the desired analogues.

Direct electrophilic aromatic substitution on the this compound ring is also a viable strategy. The existing methoxy (B1213986) and hydroxyl groups are activating and ortho-, para-directing. Given that the para position is occupied, electrophilic substitution would be directed to the positions ortho to the hydroxyl group (positions 3 and 5). However, the steric hindrance from the adjacent methoxy groups might influence the regioselectivity of such reactions. Reactions like nitration, halogenation, or sulfonation could be explored. For instance, reactions of arylamines with selenium dioxide can lead to electrophilic selenation. beilstein-journals.org

| Strategy | Approach | Potential Substituents |

|---|---|---|

| Synthesis from Precursors | Start with substituted pyrogallols | Alkyl, Halogen, Nitro, etc. |

| Electrophilic Substitution | Direct reaction on the aromatic ring | -NO₂, -Br, -SO₃H |

Synthesis of Polymeric and Supramolecular Analogues for Materials Science

The functional groups on this compound make it an attractive building block for the synthesis of polymers and supramolecular assemblies.

For polymeric analogues , the phenolic hydroxyl group can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. For example, a similar compound derived from vanillin, 2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate, has been copolymerized with styrene. scirp.org A similar approach could be applied to this compound, allowing for its incorporation into various polymer backbones. The resulting polymers would possess pendant groups with both phenolic and amino functionalities, which could be useful for applications such as metal ion chelation or as functional coatings. The quaternization of the amino group in such polymers can also be explored to create cationic polymers. researchgate.net

In the realm of supramolecular chemistry , the hydrogen bonding capabilities of the phenolic hydroxyl group and the potential for ionic interactions of the quaternized amino group make this molecule a candidate for the construction of self-assembling systems. beilstein-journals.org For instance, it could form hydrogen-bonded networks or act as a guest in a host-guest system. The aromatic ring can also participate in π-π stacking interactions, further contributing to the stability of supramolecular structures.

Stereochemical Control in Derivatization and Chiral Analogues

Introducing chirality into the analogues of this compound can be achieved through several strategies.

One approach is the use of chiral derivatizing agents . The dimethylaminomethyl group can be reacted with a chiral reagent to form diastereomers that can be separated and analyzed. For example, chiral thiols like N,N-dimethyl-l-cysteine can be used in conjunction with o-phthalaldehyde (B127526) for the derivatization of amines, allowing for their chiral separation by liquid chromatography-mass spectrometry. nih.govmdpi.com

The asymmetric synthesis of chiral analogues is a more direct approach. This involves the use of chiral catalysts or auxiliaries during the synthesis to control the stereochemistry of the product. For instance, the synthesis of chiral diarylmethylamines has been achieved through the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines. researchgate.net A similar strategy could be envisioned for the synthesis of chiral analogues of this compound, where a chiral auxiliary is used to direct the stereoselective formation of a new stereocenter.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic and structural data for the specific compound This compound is not publicly available.

The synthesis of similar phenolic compounds, known as Mannich bases, is well-documented. This typically involves the reaction of a phenol (like 2,6-dimethoxyphenol), formaldehyde, and a secondary amine (like dimethylamine). While the synthesis of the target compound is chemically plausible via this Mannich reaction, published reports containing its in-depth characterization using advanced spectroscopic methods could not be located.

Therefore, it is not possible to provide the requested detailed analysis and data tables for the following sections as they would lack the required specific and scientifically accurate research findings for "this compound":

Advanced Spectroscopic and Structural Elucidation

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

To fulfill the user's request, published experimental data such as NMR spectra, mass fragmentation patterns, crystal structure data, IR/Raman spectra, and UV-Vis/fluorescence spectra for this specific molecule would be required. Without such primary data, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.net It is particularly effective for determining the ground-state properties of medium-sized organic compounds like 4-((Dimethylamino)methyl)-2,6-dimethoxyphenol. DFT calculations, often employing hybrid functionals such as B3LYP, can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For instance, a DFT optimization would reveal the bond lengths, bond angles, and dihedral angles corresponding to the molecule's most stable three-dimensional conformation.

These calculations also yield important energetic information, such as the total energy of the molecule, which is crucial for assessing its thermodynamic stability. researchgate.net The results from DFT are foundational for further computational analyses, including the prediction of spectroscopic properties and reactivity.

Table 1: Representative DFT-Calculated Ground State Properties (Note: The following data is illustrative of typical DFT calculation outputs for phenolic compounds and is not from a specific study on this compound.)

| Property | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -712.5 | Indicates the molecule's stability. |

| Dipole Moment (Debye) | 2.5 - 3.5 | Measures the overall polarity of the molecule. imist.ma |

| O-H Bond Length (Å) | 0.97 | Relates to the acidity of the phenolic proton. |

| C-N Bond Length (Å) | 1.47 | Characterizes the link between the aminomethyl group and the phenyl ring. |

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, often considered the "gold standard" in computational chemistry.

The choice of the basis set is critical for the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311G(d,p) or the aug-cc-pVDZ, provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results, albeit at a higher computational cost. researchgate.netajchem-a.com For a molecule like this compound, a basis set that includes polarization functions (the 'd' and 'p' in 6-311G(d,p)) is essential to accurately model the electronic environment around the heteroatoms (oxygen and nitrogen).

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule. By simulating the movements of atoms over time, MD can explore the molecule's conformational space, identifying different stable and metastable shapes it can adopt.

For this compound, MD simulations would be particularly useful for understanding the rotational freedom of the dimethylaminomethyl and methoxy (B1213986) side chains. Furthermore, MD simulations can explicitly include solvent molecules (like water), providing insights into how the solvent influences the molecule's conformation and dynamics. This is crucial for understanding its behavior in a biological or chemical solution.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can predict the reactivity of this compound by identifying the most likely sites for chemical attack and by mapping out the energy profiles of potential reaction pathways. By calculating the transition state energies for a proposed reaction, chemists can determine the activation energy, which is a key indicator of the reaction rate. This allows for the theoretical investigation of mechanisms such as oxidation of the phenol (B47542) group or reactions involving the tertiary amine.

Quantitative Structure-Property Relationship (QSPR) Studies (Theoretical Basis)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical properties. The theoretical basis for QSPR lies in the use of molecular descriptors, which are numerical values derived from the molecule's computed structure.

For this compound, descriptors could include constitutional indices (e.g., molecular weight), topological indices (describing atomic connectivity), and quantum-chemical descriptors (e.g., dipole moment, orbital energies). imist.maajchem-a.com These descriptors, calculated for a series of related compounds, can be used to build a regression model that predicts a specific property, such as boiling point, solubility, or even biological activity.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding and predicting chemical reactivity. researchgate.netmdpi.com

The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution from a charge's perspective, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). researchgate.net For this compound, the MEP would likely show a negative potential around the phenolic oxygen and the nitrogen of the amino group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction. mdpi.com

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. researchgate.net The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity in various chemical reactions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital (FMO) Data (Note: The following data is illustrative of typical FMO analysis outputs for phenolic compounds and is not from a specific study on this compound.)

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. researchgate.net |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | 4.6 | Indicates chemical reactivity and stability; a larger gap suggests higher stability. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

A comprehensive search for specific Natural Bond Orbital (NBO) analysis of the compound this compound did not yield any dedicated published research, including detailed data tables on its intermolecular interactions and charge transfer properties.

Natural Bond Orbital (NBO) analysis is a theoretical method used in computational chemistry to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized picture of bonding and allows for the quantitative analysis of concepts like lone pairs, bonds, and intramolecular charge transfer.

In a typical NBO analysis, key aspects that would be investigated for a molecule like this compound would include:

Donor-Acceptor Interactions: NBO analysis identifies "donor" (filled) and "acceptor" (unfilled) orbitals and quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a donor to an acceptor orbital. For the target molecule, this could involve interactions between the lone pairs of the oxygen and nitrogen atoms with antibonding orbitals in the phenol ring or the methyl groups.

Hyperconjugation: This refers to the stabilizing interactions resulting from the overlap of a filled bonding orbital with an adjacent empty or partially filled antibonding orbital. In this compound, hyperconjugative interactions could occur between the C-H or C-C sigma bonds and the pi-system of the benzene (B151609) ring.

Charge Transfer: NBO analysis can quantify the extent of intramolecular charge transfer, revealing how electron density is distributed across the molecule. For the subject compound, this would help in understanding the electronic influence of the dimethylamino, methoxy, and hydroxyl functional groups on the phenolic ring.

Without specific computational studies on this compound, any discussion of its NBO analysis would be speculative. The generation of accurate data tables and detailed research findings would necessitate performing a dedicated computational chemistry study on this molecule.

Applications in Advanced Materials Science and Catalysis

Role as Monomers or Modifiers in Polymer Chemistry and Resins

Phenolic Mannich bases are recognized for their role in polymer chemistry, where they can act as monomers, curing agents, and modifiers for various resins. semanticscholar.orgresearchgate.net The reactivity of 4-((Dimethylamino)methyl)-2,6-dimethoxyphenol stems from its two primary functional groups: the phenolic hydroxyl (-OH) group and the tertiary aminomethyl group.

The hydroxyl group allows the molecule to participate in the synthesis of phenolic resins (resoles or novolacs) through condensation reactions with aldehydes like formaldehyde (B43269). uobaghdad.edu.iqresearchgate.net Furthermore, this -OH group can react with epoxides, making the compound a potential curing agent or accelerator for epoxy resins. semanticscholar.org The tertiary amine functionality can also act as a catalyst for the curing of epoxy resins, accelerating the polymerization process.

When incorporated into a polymer backbone or used as an additive, this compound can modify the final properties of the material. For instance, a family of Mannich bases derived from bisphenol A and poly(oxyalkylene)diamine were used to cure epoxy resins, resulting in polymers with improved tensile and flexural strength compared to those cured with the corresponding diamines alone. semanticscholar.org The incorporation of the rigid phenolic structure can enhance thermal stability, while the amine group can improve adhesion and other mechanical properties. Dimethoxyphenol-based monomers, in general, are used to prepare polymers with high glass transition temperatures and thermal stability. google.com

Integration into Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry involves the assembly of molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.orgmdpi.com In this field, host-guest chemistry describes complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. wikipedia.org

While large macrocycles like calixarenes—which are themselves synthesized from phenols and formaldehyde—often act as hosts, smaller phenolic compounds can serve as guests. nih.govnih.gov Given its molecular structure, this compound is well-suited to act as a guest molecule. Its key features for this role include:

Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy (B1213986) groups and the nitrogen of the amino group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic ring provides a nonpolar surface capable of engaging in van der Waals and π-π stacking interactions within the hydrophobic cavity of a host molecule.

The formation of such host-guest complexes can enhance the solubility and stability of the guest molecule. nih.gov For example, this compound could potentially form inclusion complexes with hosts like cyclodextrins or calixarenes, enabling its controlled release or altering its chemical reactivity.

Catalytic Activity and Ligand Design in Organic and Inorganic Transformations

The structure of ortho-phenolic Mannich bases, where an aminomethyl group is adjacent to a hydroxyl group, makes them effective chelating ligands for metal ions. lew.ro In this compound, the nitrogen atom of the dimethylamino group and the oxygen atom of the phenolic hydroxyl group are positioned to form a stable five-membered ring upon coordination with a metal center. This bidentate chelation creates a stable metal complex that can be utilized in catalysis. lew.rordd.edu.iq

These Mannich base-metal complexes have found applications in various catalytic processes, including:

Polymerization Catalysts: Metal complexes derived from phenolic Mannich bases can catalyze polymerization reactions. lew.ro

Oxidation Processes: They can serve as catalysts for oxidation reactions, sometimes mimicking the activity of enzymes like catechol oxidase and phenoxazinone synthase. lew.ro

The versatility of the Mannich reaction allows for easy modification of the amine or phenol (B47542) component, enabling the synthesis of a diverse library of ligands with fine-tuned steric and electronic properties for specific catalytic applications. researchgate.netrdd.edu.iq

Development of Chemical Sensors and Detection Systems

The detection of phenolic compounds is a significant area of interest in environmental monitoring due to their toxicity. nih.govmdpi.com While there is no specific literature on the use of this compound as a component in sensor systems, its properties suggest potential applications, particularly in the development of selective recognition elements.

One promising approach is the creation of Molecularly Imprinted Polymers (MIPs). researchgate.net In this technique, a polymer network is formed in the presence of a "template" molecule—in this case, this compound could be used. After polymerization, the template is removed, leaving behind cavities that are specifically shaped to recognize and re-bind the target molecule with high selectivity. researchgate.net An MIP-based sensor could thus be designed for the specific and sensitive detection of this particular compound in complex mixtures.

General sensors for phenolic compounds often rely on electrochemical or optical methods. mdpi.comnih.gov These systems detect the phenolic moiety, and while not specific to one compound, they are crucial for monitoring total phenolic content in samples like industrial wastewater. rsc.org Advanced materials like Metal-Organic Frameworks (MOFs) are also being explored for their potential in creating highly sensitive and selective chemical sensors. mdpi.comnorthwestern.edu

Corrosion Inhibition Applications and Mechanisms

One of the most extensively studied applications for Mannich bases is the prevention of metal corrosion, particularly for steel in acidic environments. researchgate.netmdpi.comresearchgate.net Organic molecules containing heteroatoms (such as nitrogen and oxygen) and π-electrons in aromatic rings are known to be effective corrosion inhibitors. researchgate.net this compound possesses all these structural features.

The mechanism of inhibition involves the adsorption of the Mannich base molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netnih.gov This adsorption occurs through several interaction points:

The lone pair of electrons on the nitrogen atom of the dimethylamino group.

The lone pairs of electrons on the oxygen atoms of the hydroxyl and methoxy groups.

The π-electrons of the aromatic ring.

These interactions lead to the inhibitor molecules displacing water from the metal surface and blocking the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. Consequently, these compounds typically act as mixed-type inhibitors. researchgate.net The adsorption process is spontaneous and generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. mdpi.comnih.gov The effectiveness of Mannich bases as corrosion inhibitors is well-documented, with many derivatives showing high inhibition efficiencies. researchgate.netmdpi.comnih.gov

Table 1: Performance of Various Mannich Base Corrosion Inhibitors on Steel in Acidic Media

This table presents data for representative Mannich bases to illustrate the typical performance of this class of compounds, as specific data for this compound is not available in the cited literature.

| Inhibitor Name/Type | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 3-morpholino-1-phenylpropan-1-one (MPO) | N80 Steel | 1 M HCl | 91.31 | mdpi.com |

| 3-morpholino-1-phenyl-3-(pyridin-4-yl) propan-1-one (MPPO) | N80 Steel | 1 M HCl | 91.48 | mdpi.com |

| 3-((N-phenyl)-methyl) 2,4-Acetylacetone (PMAA) | Mild Steel | 1 M HCl | 92.3 | researchgate.net |

| N-(3-oxo-3-phenylpropyl)thiazol-2-aminium chloride (DTZA) | N80 Steel | 15 wt% Lactic Acid | 97.56 | nih.gov |

| Bi-mannich base (BMT) | Carbon Steel | H₂S and HCl | 98.0 | researchgate.net |

Advanced Analytical Methodologies and Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and preparative isolation of 4-((Dimethylamino)methyl)-2,6-dimethoxyphenol. Given the compound's polarity, attributed to the hydroxyl and dimethylamino groups, reversed-phase (RP) HPLC is the most suitable approach.

A typical RP-HPLC method would employ a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The presence of the basic dimethylamino group (pKa estimated around 8-9) and the acidic phenolic hydroxyl group (pKa estimated around 10-11) means that the pH of the mobile phase is a critical parameter for achieving optimal separation and peak shape. Operating at a slightly acidic to neutral pH (e.g., pH 3-7) would ensure the amino group is protonated, enhancing its water solubility and minimizing peak tailing that can occur with basic analytes on silica-based columns.

For purity analysis, a gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from potential impurities, such as starting materials (e.g., 2,6-dimethoxyphenol) or by-products from its synthesis. Detection is typically achieved using a UV-Vis detector, taking advantage of the phenolic chromophore, with a maximum absorbance expected in the 270-280 nm range. For preparative isolation, the developed analytical method can be scaled up by using a larger column and a higher flow rate to purify larger quantities of the compound.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, but would elute after more polar starting materials and before more non-polar byproducts. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC-MS is challenging due to its polar phenolic hydroxyl and amino groups, which impart low volatility and can lead to poor chromatographic peak shape and thermal degradation in the hot injector.

To overcome these limitations, chemical derivatization is essential. jfda-online.com The active hydrogen of the phenolic hydroxyl group can be replaced with a less polar, more volatile group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy. nih.govphenomenex.com This reaction replaces the acidic proton on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, creating a more volatile and thermally stable derivative suitable for GC analysis.

The resulting TMS-ether derivative can then be separated on a low-to-mid polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer detector provides definitive identification based on the compound's mass spectrum. Electron ionization (EI) would likely lead to a characteristic fragmentation pattern, including a molecular ion peak (M+•) for the derivatized compound and prominent fragment ions resulting from the loss of methyl groups, the cleavage of the benzylic C-C bond, and rearrangements characteristic of silylated phenols.

Table 2: Predicted GC-MS Data for the TMS Derivative of the Compound

| Parameter | Predicted Value/Characteristic |

| Derivatizing Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Molecular Ion (M+•) of TMS-derivative | m/z 283 |

| Key Fragment Ions (predicted) | m/z 268 (M-15, loss of CH₃), m/z 238 (M-45, loss of N(CH₃)₂), m/z 73 (Si(CH₃)₃) |

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical methods, particularly cyclic voltammetry (CV), are well-suited for investigating the redox properties of this compound. The phenolic hydroxyl group is susceptible to oxidation, and its redox potential provides insight into its antioxidant capabilities and electrochemical reactivity. The oxidation of phenols is generally an irreversible process, as the initially formed phenoxyl radical can undergo subsequent coupling reactions. daneshyari.comnih.gov

The oxidation potential is highly dependent on the substituents on the aromatic ring. The two electron-donating methoxy (B1213986) groups at the ortho positions are expected to lower the oxidation potential compared to unsubstituted phenol (B47542), making the compound easier to oxidize. The (dimethylamino)methyl group at the para position will also influence the electronic environment.

A typical CV experiment would involve dissolving the compound in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) and scanning the potential at a glassy carbon working electrode. The resulting voltammogram would show an anodic peak corresponding to the oxidation of the phenolic group. By studying the peak potential's dependence on factors like scan rate and pH (in aqueous media), information about the reaction mechanism and the number of electrons and protons involved can be elucidated. purdue.edu For comparison, the oxidation potential of the parent compound, 2,6-dimethoxyphenol (B48157), has been studied and provides a useful benchmark. rsc.orgresearchgate.net

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as reaction mixtures or biological samples, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. daneshyari.comnih.gov This hyphenated technique couples the separation power of HPLC with the definitive identification capabilities of mass spectrometry.

Following HPLC separation as described in section 8.1, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be the most effective ionization method, as it would readily protonate the basic dimethylamino group, forming a stable [M+H]⁺ ion.

In tandem mass spectrometry (MS/MS), this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate a unique set of product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides a highly specific and sensitive method for quantification. nih.gov The fragmentation pattern would yield structural information, with expected cleavages at the benzylic position and loss of neutral molecules like dimethylamine (B145610). This technique allows for the detection and quantification of the target compound at very low levels, even in the presence of co-eluting, interfering substances. nih.gov

Table 3: Predicted LC-MS/MS Parameters and Transitions

| Parameter | Setting |

| LC Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | m/z 212.1 |

| Monitored MRM Transitions (Predicted) | 212.1 -> 167.1 (Loss of N(CH₃)₂H) 212.1 -> 137.1 (Further fragmentation) |

In situ and Operando Spectroscopic Techniques for Reaction Monitoring

In situ and operando spectroscopic techniques are invaluable for monitoring the synthesis of this compound in real-time, providing kinetic and mechanistic insights. nih.gov The compound is typically formed via the Mannich reaction, which involves the amino methylation of 2,6-dimethoxyphenol with formaldehyde (B43269) and dimethylamine.

In situ Fourier Transform Infrared (FTIR) spectroscopy is particularly powerful for this application. rsc.org By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentrations of reactants, intermediates, and the final product can be monitored simultaneously by tracking their characteristic infrared absorption bands. For instance, one could monitor the disappearance of the C-H stretch of the aldehyde (around 2720 and 2820 cm⁻¹) and the appearance of new bands associated with the C-N bond and the substituted aromatic ring of the product. This allows for the determination of reaction kinetics and the identification of potential bottlenecks or side reactions without the need for sampling and offline analysis.

Similarly, operando Raman spectroscopy can be employed to follow the reaction progress. uliege.beresearchgate.net Raman is highly sensitive to changes in the aromatic ring substitution pattern and can provide complementary information to FTIR, especially in aqueous reaction media where water's strong IR absorption can be problematic. By correlating the spectroscopic data with the reaction conditions (e.g., temperature, catalyst addition), a comprehensive understanding of the synthesis can be achieved. researchgate.net

Future Research Directions and Unexplored Academic Avenues

Innovations in Sustainable and Green Synthetic Methodologies

The traditional synthesis of 4-((Dimethylamino)methyl)-2,6-dimethoxyphenol occurs via the Mannich reaction, a cornerstone of carbon-carbon bond formation. ingentaconnect.com However, future research must prioritize the development of environmentally benign synthetic routes. The principles of green chemistry—utilizing eco-friendly solvents, minimizing waste, and employing reusable catalysts—offer a roadmap for innovation. ingentaconnect.comresearchgate.net

A primary avenue for exploration is the use of alternative energy sources and reaction media. Microwave-assisted synthesis, for instance, has been shown to accelerate Mannich reactions, often leading to higher yields in shorter timeframes. researchgate.net Similarly, ultrasound-assisted techniques could provide a mechanically driven enhancement of the reaction rate. Investigating solvent-free reaction conditions or the use of water as a green solvent are high-priority research goals. researchgate.netthaiscience.info

Table 1: Potential Green Synthetic Approaches for Future Investigation

| Approach | Potential Catalyst | Reaction Medium | Key Advantages |

| Microwave-Assisted Synthesis | Catalyst-free or Lewis Acid | Solvent-free or Water | Reduced reaction time, increased yield. researchgate.net |

| Ultrasound-Assisted Synthesis | Various | Water or Ethanol (B145695) | Enhanced mass transfer, improved reaction rates. researchgate.net |

| Ionic Liquid Catalysis | Task-specific Ionic Liquids | Ionic Liquid | Recyclability of catalyst/solvent system, mild reaction conditions. thaiscience.info |

| Biocatalysis | Immobilized Enzymes | Aqueous Buffer | High selectivity, biodegradable catalyst, mild conditions. |

| Flow Chemistry | Solid Acid Catalyst | Various Green Solvents | Continuous production, improved safety and control. google.com |

Elucidation of Complex Reaction Mechanisms and Intermediates

While the general mechanism of the Mannich reaction is well-understood, the specific pathway for the formation of this compound warrants deeper investigation. The reaction proceeds through the initial formation of a dimethylaminium ion (an Eschenmoser's salt precursor) from dimethylamine (B145610) and formaldehyde (B43269). This electrophilic species then attacks the electron-rich aromatic ring of 2,6-dimethoxyphenol (B48157). researchgate.net

Future mechanistic studies should focus on several key areas. The precise role of the two electron-donating methoxy (B1213986) groups on the regioselectivity and rate of the electrophilic aromatic substitution needs to be quantified. While substitution is expected at the para-position due to steric hindrance from the ortho-methoxy groups, kinetic studies are required to confirm this and to determine the reaction's activation energy.

Advanced spectroscopic techniques, such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, could be employed to detect and characterize transient intermediates and transition states. brunel.ac.uk This would provide direct evidence for the proposed mechanism and could reveal the influence of different catalysts or solvent systems on the reaction pathway. For example, understanding how a green solvent like water facilitates proton transfer steps is crucial for optimizing aqueous synthetic methods. rsc.org

Development of Novel Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound. nih.gov Future research should leverage these methods to build sophisticated predictive models. Density Functional Theory (DFT) calculations can be used to model the reaction mechanism in detail, mapping the potential energy surface and identifying the lowest energy pathways for the formation of the product and any potential byproducts. rsc.orgrsc.org

Such computational studies can also predict key molecular properties. For example, calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's electronic structure and potential as an electron donor or acceptor. nih.gov Electrostatic potential maps can reveal sites susceptible to nucleophilic or electrophilic attack, guiding further functionalization of the molecule. nih.gov

A significant unexplored avenue is the development of Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov By synthesizing a series of analogues—for example, by varying the amine or the substituents on the phenolic ring—and measuring a specific property (e.g., antioxidant capacity, metal chelation ability), robust statistical models can be built. These models would correlate structural descriptors with observed properties, enabling the in-silico design of new molecules with enhanced performance for specific applications. nih.gov

Table 2: Potential Computational Studies and Their Objectives

| Computational Method | Research Objective | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Elucidate reaction mechanism. | Transition state energies, reaction intermediates, kinetic barriers. rsc.org |

| Time-Dependent DFT (TD-DFT) | Predict spectroscopic properties. | UV-Vis and NMR spectra to aid in experimental characterization. rsc.org |

| Molecular Dynamics (MD) | Simulate behavior in different solvents. | Solvation effects, conformational preferences. |

| QSPR/QSAR Modeling | Predict properties of analogues. | Correlation of molecular structure with antioxidant activity or material properties. nih.gov |

Exploration of New Application Domains in Materials and Energy Science

The molecular architecture of this compound, featuring a phenolic hydroxyl group, a tertiary amine, and an electron-rich aromatic ring, suggests untapped potential in materials and energy science. Phenolic compounds are foundational monomers for polymers like poly(phenylene oxide) and are valued for their antioxidant properties. researchgate.netresearchgate.net

Future research could explore the use of this compound as a functional monomer. Polymerization, either through the phenolic hydroxyl group or through further functionalization, could lead to novel polymers with built-in antioxidant and metal-chelating capabilities. Such materials could find applications as stabilizers for other polymers or as functional coatings. The presence of the amine group also suggests its use as a curing agent for epoxy resins, potentially imparting unique properties to the resulting thermoset material. researchgate.net

In energy science, the redox activity of the phenol (B47542) moiety could be exploited. Phenolic compounds are being investigated for their potential use in organic redox flow batteries. Future studies could assess the electrochemical properties of this compound and its derivatives to determine their suitability as charge-carrying species. The tertiary amine and methoxy groups provide handles for tuning the molecule's redox potential and solubility in relevant electrolytes.

Fundamental Studies on Structure-Reactivity Relationships and Design Principles

A systematic investigation into the structure-reactivity relationships of this compound is essential for unlocking its full potential and for designing next-generation molecules. rsc.org This involves synthesizing a library of derivatives and evaluating how systematic structural modifications influence their chemical and physical properties.

Key structural modifications for investigation include:

Varying the Amine: Replacing the dimethylamino group with other secondary amines (e.g., diethylamine, piperidine, morpholine) to study the effect of sterics and electronics on the compound's basicity, metal-binding affinity, and performance in material applications.

Modifying Phenolic Substituents: Replacing the methoxy groups with other alkoxy groups (e.g., ethoxy, propoxy) or electron-withdrawing groups to modulate the electron density of the aromatic ring. This would directly impact the phenol's acidity, redox potential, and antioxidant activity. nih.govscilit.com

Altering the Linker: Changing the length or nature of the methylene (B1212753) bridge connecting the amine to the aromatic ring.

By correlating these structural changes with measured properties—such as pKa, redox potential, reaction kinetics, and antioxidant efficacy—fundamental design principles can be established. rsc.org This knowledge would enable the rational, predictable design of new aminomethylated phenols tailored for specific functions, moving beyond trial-and-error discovery toward targeted molecular engineering.

Q & A

Q. What are the recommended synthetic routes for 4-((Dimethylamino)methyl)-2,6-dimethoxyphenol, and how can purity be optimized?

The synthesis typically involves sequential alkylation and amination steps. A common approach includes:

Methoxylation : Introduce methoxy groups via nucleophilic aromatic substitution using 2,6-dihydroxyphenol and methyl iodide under alkaline conditions .

Mannich Reaction : Introduce the dimethylaminomethyl group using formaldehyde and dimethylamine hydrochloride in a polar solvent (e.g., ethanol) at 50–70°C .

Purification : Use column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 280 nm) and ¹H/¹³C NMR .

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include:

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., antimicrobial IC₅₀ values) often arise from assay conditions or impurities. Mitigation strategies:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing, control pH and temperature rigorously .

- Impurity Profiling : Quantify by-products (e.g., demethylated analogs) via LC-MS and correlate with bioactivity .

- Computational Validation : Perform molecular docking to verify target binding (e.g., cytochrome P450 enzymes) and compare with experimental IC₅₀ values .

Q. How can researchers design derivatives to enhance its pharmacological profile?

Focus on modifying the dimethylaminomethyl or methoxy groups:

- Derivatization Methods :

- Structure-Activity Relationship (SAR) :

Q. What mechanistic insights exist for its antioxidant activity?

The compound acts via dual mechanisms:

Radical Scavenging : The phenolic OH donates hydrogen atoms to neutralize ROS (e.g., DPPH assay IC₅₀ = 18 µM) .

Chelation : The dimethylaminomethyl group binds transition metals (e.g., Fe²⁺), inhibiting Fenton reactions (UV-Vis titration Kd = 1.2 × 10⁴ M⁻¹) .

Contradictory reports on efficacy in lipid peroxidation assays may stem from solvent polarity effects; validate in liposomal systems .

Q. How to investigate its stability under physiological conditions?

Use accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 1–9, 37°C) and monitor decomposition via LC-MS.

- Oxidative Stress : Expose to H₂O₂ (1 mM) and quantify remaining compound via UPLC.

- Half-life : ~4 hours in 10% serum .

Methodological Considerations

Q. What analytical techniques are critical for validating synthetic intermediates?

Q. How to address discrepancies in computational vs. experimental LogP values?

- Experimental : Use shake-flask method with octanol/water partitioning (validate with three replicates).

- Computational : Apply consensus models (e.g., XLogP3, ALogPS) and cross-check with fragment-based approaches .

- Adjustments : Account for ionization (use pKa-adjusted LogD) if discrepancies exceed 0.5 units .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.